(2-chloro-6-fluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O.ClH/c1-2-20-7-6-19-16(20)22-10-8-21(9-11-22)15(23)14-12(17)4-3-5-13(14)18;/h3-7H,2,8-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPNDPKCQILFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chloro-6-fluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a chloro and fluorine substitution on the phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Serotonin Receptor Modulation : The imidazole and piperazine moieties suggest potential activity at serotonin receptors, which are crucial for mood regulation and other physiological processes.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit phosphodiesterase (PDE) enzymes, specifically PDE4, which plays a significant role in inflammatory responses and neuroprotection .
- Antitumor Activity : Some derivatives of imidazole-based compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of (2-chloro-6-fluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride:
| Activity | IC50 Value | Test System | Reference |
|---|---|---|---|
| PDE4 Inhibition | 140 nM | Enzyme Assay | |
| Antitumor Activity | < 10 µM | Jurkat Cell Line | |
| Serotonin Receptor Binding | Not specified | Radiolabeled Binding Assay |
Case Study 1: Antidepressant Effects
A study investigated the antidepressant-like effects of the compound in murine models. Results showed a significant reduction in immobility time in the forced swim test, indicating potential antidepressant properties. This effect was hypothesized to be mediated through serotonin receptor modulation.
Case Study 2: Anti-inflammatory Properties
In an inflammation model using ovalbumin-induced asthma in mice, (2-chloro-6-fluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride demonstrated a dose-dependent reduction in airway hyperreactivity and eosinophil counts, suggesting its utility in treating respiratory conditions .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structural features exhibit antidepressant effects. For instance, studies show that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression . The imidazole moiety in this compound may enhance its efficacy by influencing neurotransmitter systems.
Anticancer Properties
Several studies have pointed to the anticancer potential of compounds containing imidazole and piperazine rings. For example, a related compound demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis . The mechanism is believed to involve the inhibition of specific kinases involved in cell proliferation.
Antimicrobial Activity
The presence of halogen atoms (like chlorine and fluorine) in organic compounds often enhances their antimicrobial properties. Research has shown that similar compounds exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Serotonin Receptor Modulation
The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which is beneficial in treating mood disorders .
Inhibition of Enzymatic Activity
There is evidence suggesting that the compound can inhibit specific enzymes involved in cancer cell metabolism, thereby reducing tumor growth and proliferation rates .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antidepressant Activity | Showed significant improvement in depressive symptoms in animal models using similar piperazine derivatives | Suggests potential for clinical development as an antidepressant |
| Research on Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values lower than conventional chemotherapeutics | Highlights the need for further exploration in clinical settings |
| Investigation of Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria | Potential for use in developing new antibiotics |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other piperazine-imidazole hybrids. A key analog, “(2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” (CAS: 1185152-28-6), differs in its substitution pattern: it lacks a chlorine atom and features a second fluorophenyl group on the imidazole ring . This variation likely impacts physicochemical properties and target selectivity.
Comparative Analysis Table
Key Differences and Implications
Halogen Effects : The target compound’s chloro-fluoro substitution may increase steric hindrance and electron-withdrawing effects compared to the difluoro analog. This could enhance binding to hydrophobic pockets in biological targets but reduce metabolic stability .
Imidazole Substitution : The ethyl group in the target compound vs. the fluorophenyl group in the analog may alter pharmacokinetics. Ethyl groups typically improve metabolic stability, whereas fluorophenyl moieties might enhance π-π stacking with aromatic residues in proteins .
Salt Form : Both compounds use hydrochloride salts, suggesting comparable solubility profiles for in vitro assays.
Notes
- Limitations : The comparison relies on structural inferences due to the absence of direct pharmacological data for the target compound.
- Safety Considerations : Analogous compounds (e.g., CAS 1185152-28-6) emphasize stringent safety protocols, including PPE and avoidance of moisture, which likely apply to the target compound .
- Future Directions : Synthetic optimization (e.g., varying halogens or imidazole substituents) and in vitro screening are recommended to elucidate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
